TCO-PEG5 NHS ester, also known as trans-cyclooctene polyethylene glycol 5 NHS ester, is a bioorthogonal reagent designed for efficient bioconjugation. This compound features a trans-cyclooctene moiety, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The presence of the PEG spacer enhances the solubility of the compound in aqueous environments, which is crucial for biological applications. TCO-PEG5 NHS ester is primarily utilized in the inverse-electron demand Diels-Alder cycloaddition reaction with tetrazines, allowing for selective and rapid conjugation to biomolecules such as proteins and peptides without the need for additional catalysts or reagents .
The primary chemical reaction involving TCO-PEG5 NHS ester is the inverse-electron demand Diels-Alder cycloaddition with tetrazines. This reaction is characterized by its exceptional kinetics, with rate constants exceeding , making it one of the fastest bioorthogonal reactions available. The TCO moiety reacts specifically with tetrazines to form a stable dihydropyridazine linkage, which is highly advantageous in bioconjugation applications .
Additionally, the NHS ester functionality allows for the formation of amide bonds with primary amines present in proteins or other biomolecules. This dual reactivity makes TCO-PEG5 NHS ester a versatile tool in chemical biology .
TCO-PEG5 NHS ester exhibits significant biological activity due to its ability to facilitate specific and efficient labeling of biomolecules. The bioorthogonal nature of the Diels-Alder reaction means that it can occur in complex biological environments without interfering with other functional groups. This selectivity is particularly beneficial for applications in live cell imaging and targeted drug delivery .
The compound's biocompatibility ensures that it can be used in physiological conditions, further broadening its applicability in biochemical research and therapeutic contexts .
The synthesis of TCO-PEG5 NHS ester typically involves several key steps:
These steps can be optimized based on specific laboratory conditions and desired yield .
TCO-PEG5 NHS ester has a wide range of applications in various fields:
Interaction studies involving TCO-PEG5 NHS ester primarily focus on its ability to conjugate with tetrazines under physiological conditions. These studies demonstrate that the reaction proceeds efficiently without requiring additional catalysts or reagents, making it suitable for use in complex biological systems.
Furthermore, investigations into the kinetics and selectivity of the Diels-Alder reaction have shown that TCO derivatives exhibit minimal background reactivity with other functional groups present in biological samples, underscoring their chemoselectivity .
TCO-PEG5 NHS ester shares similarities with several other compounds that facilitate bioconjugation through bioorthogonal chemistry. Below is a comparison highlighting its uniqueness:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Tetrazine-PEG5 NHS Ester | Fast Diels-Alder reaction; high selectivity | Primarily used for tetrazine conjugation |
| Azide-PEG Linkers | Copper-catalyzed azide-alkyne cycloaddition | Requires catalysts; slower than Diels-Alder |
| Maleimide Linkers | Reacts with thiols; stable linkages | Limited to thiol-containing compounds |
| Alkene-based Linkers | Reacts with various dienophiles | Less selective compared to Diels-Alder reactions |
The uniqueness of TCO-PEG5 NHS ester lies in its rapid kinetics and ability to react under mild conditions without additional reagents, making it particularly valuable for bioconjugation applications in live cells .
The synthesis of TCO-PEG5 NHS ester involves three principal stages: (1) preparation of the TCO core, (2) functionalization with a PEG5 spacer, and (3) activation of the terminal carboxyl group as an NHS ester.
TCO Core Synthesis
The trans-cyclooctene (TCO) moiety is synthesized via photochemical isomerization of cis-cyclooct-4-enone, a reaction optimized using flow chemistry to achieve >60% yield [5]. This method avoids diastereomer separation challenges associated with traditional approaches. The Wacker oxidation of 1,5-cyclooctadiene using palladium acetate and benzoquinone in acetic acid produces cis-cyclooct-4-enone, which is subsequently irradiated under UV light in a continuous-flow reactor to yield trans-cyclooct-4-enone [5].
PEG5 Spacer Conjugation
The PEG5 spacer (five ethylene glycol units) is introduced via nucleophilic addition to the TCO core. Trans-cyclooct-4-enone undergoes 1,2-addition with a PEG5 diamine in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine. The reaction proceeds at 0°C for 24 hours to ensure complete conversion, with the PEG5 chain enhancing hydrophilicity and reducing steric hindrance [1] [5].
NHS Ester Activation
The terminal carboxyl group of the PEG5 chain is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane. After stirring at room temperature for 12 hours, the product is purified via silica gel chromatography, yielding TCO-PEG5 NHS ester with >95% purity [1] [4].
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| TCO Core Formation | Pd(OAc)₂, Benzoquinone, AcOH, UV light | 62 | 98 |
| PEG5 Conjugation | PEG5 diamine, THF, 0°C | 85 | 97 |
| NHS Ester Activation | NHS, DCC, DCM, rt | 78 | 95 |
The NHS ester group is highly susceptible to hydrolysis, necessitating stringent stabilization protocols during synthesis and storage.
Lyophilization
Post-synthesis, TCO-PEG5 NHS ester is lyophilized to remove residual solvents and water. Lyophilized powders stored at -20°C under argon retain >90% reactivity after six months [3] [4].
Anhydrous Reaction Conditions
All reactions involving the NHS ester are conducted in anhydrous solvents (e.g., dimethyl sulfoxide or dichloromethane) with molecular sieves to scavenge trace water. This reduces hydrolysis to <5% during synthesis [1] [5].
Stabilizer Additives
Incorporating 1% (w/v) trehalose as a cryoprotectant prior to lyophilization prevents aggregation and maintains ester reactivity. Buffering agents such as 10 mM HEPES (pH 7.4) are avoided during storage, as alkaline conditions accelerate hydrolysis [3] [4].
Ensuring the integrity of TCO-PEG5 NHS ester requires orthogonal analytical techniques.
Purity Assessment
Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% trifluoroacetic acid) resolves the product from hydrolysis byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks at δ 2.8 ppm (NHS succinimide) and δ 5.4 ppm (TCO alkene) [4] [5].
Activity Assays
Conjugation efficiency is quantified by reacting TCO-PEG5 NHS ester with excess glycine methyl ester (10 mM in pH 8.5 borate buffer). After 1 hour, unreacted glycine is derivatized with fluorescamine and measured fluorometrically (λₑₓ = 390 nm, λₑₘ = 475 nm). A reaction yield >90% indicates optimal NHS ester activity [1] [3].
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight (observed: 558.6 g/mol, theoretical: 558.6 g/mol), with no detectable PEGylation side products [4].
| Technique | Parameters | Target Metrics |
|---|---|---|
| HPLC | C18 column, 0.1% TFA gradient | Purity >95% |
| ¹H NMR | 400 MHz, DMSO-d₆ | Structural confirmation |
| MALDI-TOF | α-cyano-4-hydroxycinnamic acid matrix | Molecular weight accuracy |
| Fluorescamine assay | pH 8.5 borate buffer, λₑₘ=475 nm | Conjugation efficiency ≥90% |
The kinetic behavior of tetrazine-TCO reactions exhibits remarkable dependence on the electronic properties of both reaction partners. Computational studies have revealed that the reaction rate is governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the tetrazine diene [2] [5]. The rate-determining step involves the initial [4+2] cycloaddition, with activation energies ranging from 38.7 to 52.4 kJ mol^-1 depending on the substitution pattern [6] [7].
Extensive kinetic studies have established second-order rate constants for various tetrazine-TCO combinations. The most reactive systems involve electron-withdrawing substituents on the tetrazine ring, with 3-(2-pyridyl)-tetrazine demonstrating exceptional reactivity with k2 values approaching 3.3 × 10^6 M^-1 s^-1 [3] [4]. Standard diphenyltetrazine systems exhibit more moderate rates of 27 M^-1 s^-1, while dimethyltetrazine derivatives show significantly reduced reactivity at 0.54 M^-1 s^-1 [8] [9].
The reaction kinetics follow a clear structure-activity relationship based on frontier molecular orbital theory. Electron-withdrawing groups at the 3- and 6-positions of the tetrazine lower the LUMO energy, thereby reducing the HOMO-LUMO gap and accelerating the cycloaddition [5] [10]. Conversely, electron-donating substituents raise the LUMO energy and decrease reactivity [6] [11].
Computational studies using density functional theory have provided detailed activation energy profiles for tetrazine-TCO reactions. Standard tetrazine-TCO systems exhibit activation energies of 48.1 kJ mol^-1, while 2-pyridyl-substituted tetrazines show reduced barriers of 42.3 kJ mol^-1 [6] [7]. The most reactive distorted tetrazine systems demonstrate activation energies as low as 38.7 kJ mol^-1, corresponding to rate constants exceeding 2.3 × 10^7 M^-1 s^-1 [12] [13].
The frequency factors for these reactions range from 10^6 to 10^10 M^-1 s^-1, with higher values correlating with increased tetrazine distortion and favorable pre-organization effects [7] [14]. This relationship between molecular distortion and reactivity represents a fundamental principle governing bioorthogonal reaction design.
The influence of solvent environment on tetrazine-TCO cycloaddition efficiency demonstrates complex dependencies on both polarity and hydrogen bonding capacity. Polar solvents generally enhance reaction rates through transition state stabilization, while aprotic solvents may provide alternative selectivity patterns [15] [16].
Studies across various solvent systems reveal that polar solvents with high dielectric constants facilitate tetrazine-TCO reactions through electrostatic stabilization of the polarized transition state [17] [18]. Water and phosphate-buffered saline (PBS) provide optimal conditions for biological applications, with relative reaction rates of 0.8 compared to acetonitrile standards [19] [20].
The pH environment significantly influences tetrazine-TCO reaction kinetics through protonation effects and ionic strength considerations. Optimal reaction rates occur in the pH range of 7.4-8.0, corresponding to physiological conditions [23] [20]. Higher pH values (>9.0) can lead to tetrazine degradation through nucleophilic attack, while lower pH values may protonate tetrazine nitrogen atoms and alter reactivity [20] [24].
Studies with vinylboronic acids demonstrate that higher pH conditions favor the more reactive boronate anion form, with rate increases observed between pH 8 and 11 [20]. This pH dependency provides an additional parameter for controlling reaction kinetics in biological systems.
The role of hydrogen bonding in tetrazine-TCO reactions has been elucidated through studies in hexafluoroisopropanol (HFIP) and other protic solvents. HFIP demonstrates exceptional ability to enhance reaction rates (2.5× relative to acetonitrile) and alter regioselectivity through hydrogen bonding interactions with tetrazine nitrogen atoms [24] [15].
The hydrogen bonding interaction between solvent and tetrazine influences the LUMO energy distribution, potentially switching selectivity from C3/C6 to N1/N4 cycloaddition pathways [24] [15]. This solvent-controlled selectivity represents a powerful tool for synthetic applications requiring specific regioisomers.
The polyethylene glycol spacer in TCO-PEG5 NHS ester serves critical functions in managing steric hindrance, enhancing water solubility, and optimizing bioconjugation efficiency. Systematic studies of PEG spacer length reveal optimal parameters for different biological applications [1] [25].
PEG spacers effectively reduce steric hindrance between bulky conjugation partners through flexible chain extension. The five-unit PEG spacer in TCO-PEG5 NHS ester provides 17.5 Å of linear extension, sufficient to minimize steric interactions during protein conjugation [26] [27]. Studies with varying PEG lengths demonstrate that shorter spacers (PEG1-PEG2) exhibit high steric hindrance, while longer spacers (PEG4-PEG6) provide minimal steric interference [28] [29].
The optimal PEG length depends on the size and accessibility of the target conjugation site. For protein conjugation, PEG4 and PEG5 spacers provide the best balance of steric relief and molecular stability [25] [30]. Longer spacers (PEG8-PEG12) may be necessary for antibody conjugation or deeply buried reactive sites [31] [32].
The PEG5 spacer dramatically enhances water solubility compared to non-PEGylated TCO derivatives. TCO-PEG5 NHS ester achieves solubility of approximately 50 mM in phosphate-buffered saline, compared to less than 10 mM for unmodified TCO compounds [33] [27]. This 5-fold improvement in aqueous solubility is critical for biological applications requiring high reagent concentrations.
The relationship between PEG length and solubility enhancement follows a near-linear trend, with each additional ethylene glycol unit contributing approximately 2-3 fold improvement in water solubility [34] [35]. The PEG5 spacer represents an optimal balance between solubility enhancement and molecular weight considerations for most bioconjugation applications.
Systematic studies of PEG spacer length effects on conjugation efficiency reveal optimal parameters for different protein targets. For bovine serum albumin, conjugation yields increase from 10% with PEG1 to 24% with PEG3, with no further improvement for longer spacers [29] [28]. Beta-lactoglobulin shows continued improvement up to PEG6, achieving 33% conjugation efficiency [36] [29].
The differential response to spacer length reflects the varying accessibility of reactive sites on different proteins. Buried cysteine residues, such as Cys-23 in bovine serum albumin, require longer spacers to achieve optimal conjugation efficiency [29] [36]. Surface-accessible sites show less dependence on spacer length but still benefit from steric relief provided by PEG spacers.
The PEG5 spacer provides optimal flexibility for accommodating conformational changes during bioconjugation while maintaining sufficient rigidity to prevent excessive molecular motion. Molecular dynamics simulations reveal that PEG spacers adopt extended conformations in aqueous solution, with the PEG5 length providing optimal accessibility without excessive conformational entropy [37] [38].